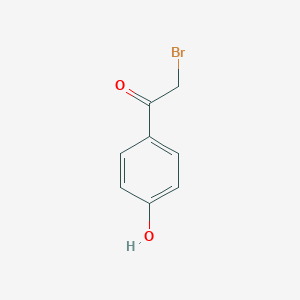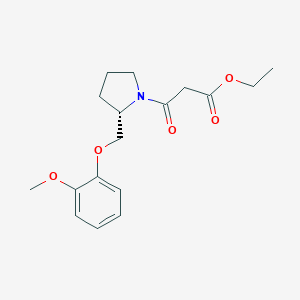
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as S-PPMP and belongs to the class of beta-lactamase inhibitors.
Wirkmechanismus
S-PPMP works by binding to the active site of beta-lactamases, thereby preventing them from hydrolyzing beta-lactam antibiotics. This leads to the accumulation of antibiotics in bacterial cells, which ultimately results in their death.
Biochemische Und Physiologische Effekte
S-PPMP has been shown to have minimal toxicity and is well-tolerated in animal models. It does not have any significant effect on the normal physiological functions of the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using S-PPMP in lab experiments is its ability to enhance the efficacy of beta-lactam antibiotics. This can be particularly useful in cases where bacteria have developed resistance to these antibiotics. However, the use of S-PPMP requires careful monitoring and optimization of dosage to avoid any potential side effects.
Zukünftige Richtungen
1. Development of new beta-lactamase inhibitors with improved efficacy and safety profiles.
2. Exploration of the potential applications of S-PPMP in other fields, such as cancer research and drug delivery.
3. Investigation of the potential synergistic effects of S-PPMP with other antibiotics.
4. Optimization of the synthesis method of S-PPMP to improve yield and purity.
5. Development of new methods for the delivery of S-PPMP to bacterial cells.
In conclusion, S-PPMP is a promising compound that has potential applications in various fields. Its ability to inhibit beta-lactamases makes it a valuable tool in enhancing the efficacy of beta-lactam antibiotics. However, further research is needed to fully explore its potential and optimize its use in lab experiments.
Synthesemethoden
The synthesis of S-PPMP involves the reaction of 2-methoxyphenol with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with pyrrolidine and benzyl chloroformate to obtain S-PPMP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
S-PPMP has been extensively studied for its potential applications as a beta-lactamase inhibitor. Beta-lactamases are enzymes that are produced by bacteria and are responsible for their resistance to beta-lactam antibiotics. S-PPMP has been shown to inhibit the activity of these enzymes, thereby increasing the efficacy of beta-lactam antibiotics.
Eigenschaften
CAS-Nummer |
161364-84-7 |
|---|---|
Produktname |
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (S)- |
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
ethyl 3-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(20)11-16(19)18-10-6-7-13(18)12-23-15-9-5-4-8-14(15)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
OONSDZRZWIDGCB-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)CC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Kanonische SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Andere CAS-Nummern |
161364-84-7 |
Synonyme |
ethyl 3-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxo-propa noate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
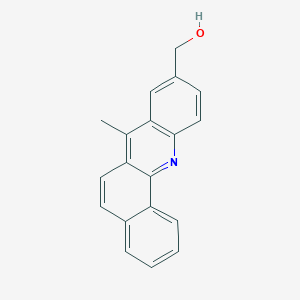

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
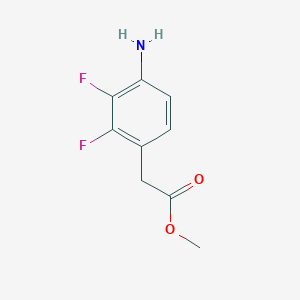
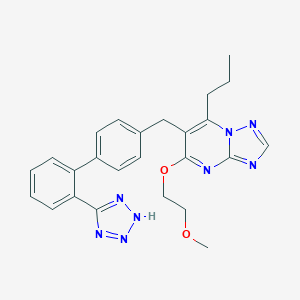
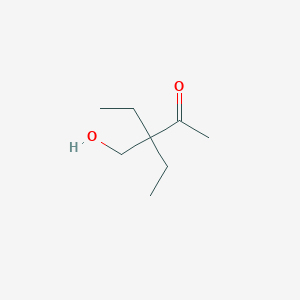
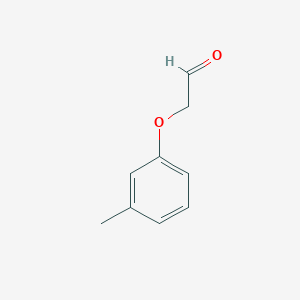
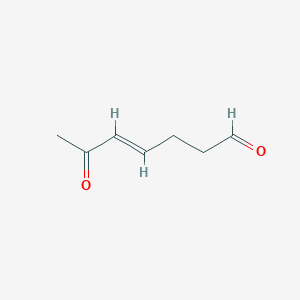
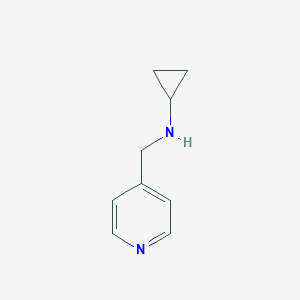
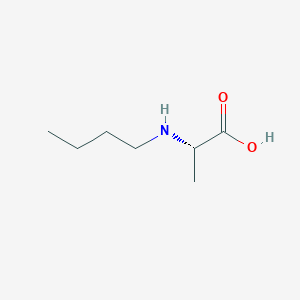
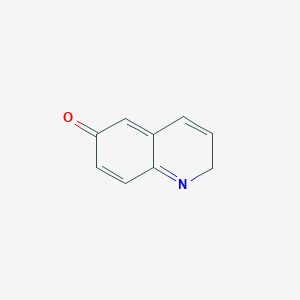
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
